

An In-depth Technical Guide to the Spectroscopic Analysis of 1,3-Dimethoxypropane

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Compound of Interest

Compound Name: 1,3-Dimethoxypropane

Cat. No.: B095874

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **1,3-dimethoxypropane** (CAS No: 17081-21-9). The document collates and interprets data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), offering a foundational resource for the identification, characterization, and quality control of this compound in research and development settings.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for **1,3-dimethoxypropane**.

Mass Spectrometry (MS)

The electron ionization mass spectrum of **1,3-dimethoxypropane** is characterized by several key fragments. The major fragmentation pathways involve the cleavage of C-C and C-O bonds.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
45	99.99	$[\text{CH}_3\text{OCH}_2]^+$
72	67.20	$[\text{M} - \text{CH}_3\text{OH}]^{+\bullet}$
41	12.40	$[\text{C}_3\text{H}_5]^+$
73	4.50	$[\text{M} - \text{OCH}_3]^+$
43	4.50	$[\text{C}_3\text{H}_7]^+$

Data sourced from PubChem
CID 140180.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the unavailability of experimentally derived public data, the following are predicted ^1H and ^{13}C NMR spectral data for **1,3-dimethoxypropane**. These predictions are based on established chemical shift theory and spectral databases of similar structures.

^1H NMR (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~3.31	s	6H	2 x $-\text{OCH}_3$
~3.39	t, $J \approx 6.2$ Hz	4H	2 x $-\text{O}-\text{CH}_2-$
~1.81	p, $J \approx 6.2$ Hz	2H	$-\text{CH}_2-\text{CH}_2-\text{CH}_2-$

^{13}C NMR (Predicted)

Chemical Shift (δ) (ppm)	Assignment
~71.4	-O-CH ₂ -
~58.6	-OCH ₃
~29.8	-CH ₂ -CH ₂ -CH ₂ -

Infrared (IR) Spectroscopy

The experimental infrared spectrum of **1,3-dimethoxypropane** will exhibit characteristic absorptions corresponding to its functional groups. The most prominent peaks are expected in the C-H and C-O stretching regions.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
2950 - 2850	Strong	C-H (sp ³) stretch
1470 - 1450	Medium	C-H bend (scissoring)
~1100	Strong	C-O-C stretch (asymmetric)

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate **1,3-dimethoxypropane** from any volatile impurities and obtain its mass spectrum.

Methodology:

- Sample Preparation: Prepare a dilute solution of **1,3-dimethoxypropane** in a volatile organic solvent (e.g., dichloromethane or hexane).
- Instrument Setup:

- Gas Chromatograph (GC):
 - Injector Temperature: 250 °C
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
 - Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Scan Rate: 2 scans/second.
- Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
- Data Analysis: The resulting chromatogram will show the retention time of **1,3-dimethoxypropane**. The mass spectrum corresponding to this peak can be analyzed for its fragmentation pattern and compared with library spectra for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to elucidate the chemical structure of **1,3-dimethoxypropane**.

Methodology:

- Sample Preparation:
 - For ^1H NMR, dissolve approximately 5-10 mg of **1,3-dimethoxypropane** in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a 5 mm NMR tube.

- For ^{13}C NMR, a more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is recommended to achieve a good signal-to-noise ratio in a reasonable time.
- Instrument Setup (for a 400 MHz spectrometer):
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Tune and match the probe for the respective nucleus (^1H or ^{13}C).
- ^1H NMR Data Acquisition:
 - Acquire the spectrum using a standard pulse sequence (e.g., zg30).
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
 - Typical number of scans: 8-16.
 - A relaxation delay (d1) of 1-2 seconds is generally sufficient.
- ^{13}C NMR Data Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to encompass all expected carbon signals (e.g., 0-100 ppm).
 - A higher number of scans (e.g., 128-1024) is typically required due to the low natural abundance of ^{13}C .
 - A relaxation delay of 2-5 seconds is common.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.

- Reference the spectrum using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
- For ^1H NMR, integrate the signals to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **1,3-dimethoxypropane** by their characteristic vibrational frequencies.

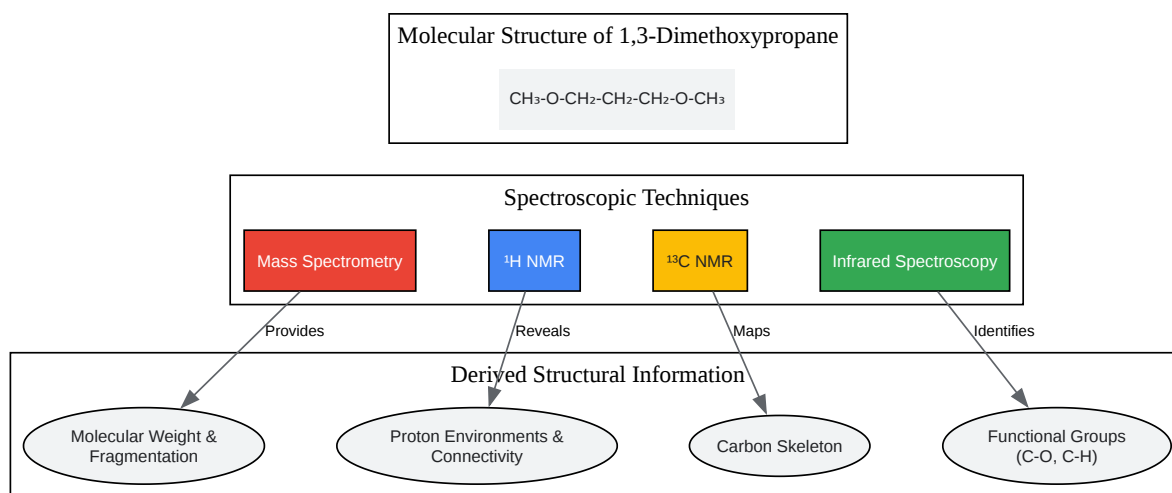
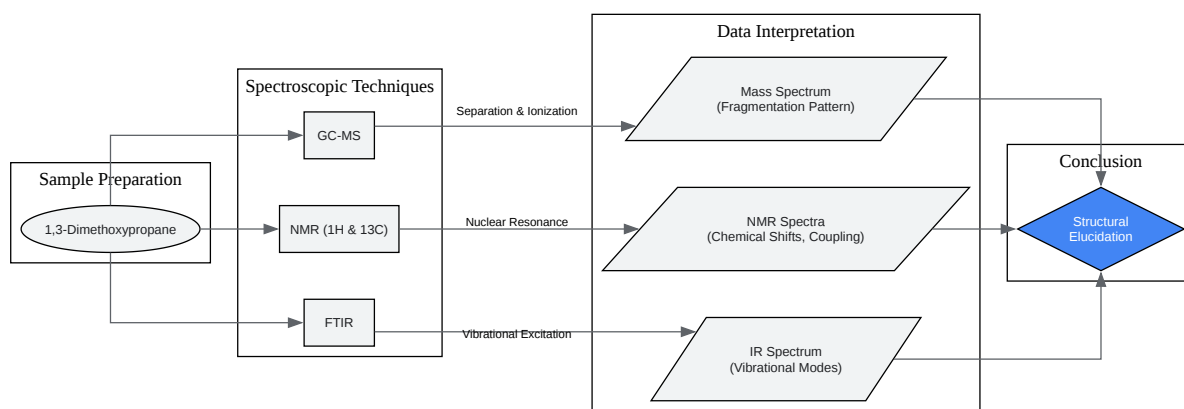
Methodology (Attenuated Total Reflectance - ATR):

- Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Application: Place a single drop of neat **1,3-dimethoxypropane** directly onto the center of the ATR crystal.
- Sample Spectrum Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm^{-1} to 400 cm^{-1} .
- Data Analysis: The resulting spectrum will show absorption bands as a function of wavenumber. Identify the key peaks and assign them to their corresponding molecular vibrations.
- Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **1,3-dimethoxypropane**.



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References

- 1. 1,3-Dimethoxypropane | C₅H₁₂O₂ | CID 140180 - PubChem [pubchem.ncbi.nlm.nih.gov]
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